molecular formula (CH3)3COO[13C][13C]H2[13C]H(15NH-FMOC)[13C]OOH B602428 L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester CAS No. 387867-74-5

L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester

Cat. No.: B602428
CAS No.: 387867-74-5
M. Wt: 416.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester is a stable isotope-labeled non-essential amino acid . It is an N-Fmoc-protected form of L-Aspartic acid . The compound is also known by the synonyms Fmoc-Asp (OtBu)-OH and Fmoc-L-aspartic acid 4-tert-butyl ester .


Molecular Structure Analysis

The molecular formula of this compound is (CH3)3COOCCH2*CH (*NH-FMOC)*COOH . It has a molecular weight of 416.41 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 416.41 . The compound is stored refrigerated (-5°C to 5°C) and dessicated .

Scientific Research Applications

  • Synthesis Methodologies : A study by Lajoie et al. (1990) described a novel two-step, one-pot procedure for the preparation of N-(9-Fluorenylmethoxycarbonyl)aspartic acid β-tert-butyl ester (Fmoc-Asp(OBu-t)) from aspartic acid, which resulted in moderate yield and could be easily purified (Lajoie, Crivici, & Adamson, 1990).

  • Self-Assembly in Material Science : Gour et al. (2021) investigated the self-assembly of Fmoc-Asp(OtBu)-OH and found that it forms rod-like structures under various conditions. This self-assembled structure has potential applications in material chemistry, bioscience, and biomedicine (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

  • Peptide Synthesis Applications : Song and Rana (1997) described the synthesis of an amino acid analog using Fmoc-Asp(OtBu)-OH for peptide synthesis, which could lead to novel affinity cleaving reagents directed against protein and nucleic acid targets (Song & Rana, 1997).

  • Modification Techniques in Peptide Synthesis : Research by Giri et al. (2017) highlighted an efficient method for on-resin deprotection of the side chain tert-butyl-protected aspartic acid, which is compatible with Fmoc chemistry and useful for peptide and protein modification (Giri, Manne, Dolai, Paul, Kalita, & Mandal, 2017).

  • Synthesis of Nonnatural Amino Acids : Hamze et al. (2003) developed a method for synthesizing various 1,2,4-oxadiazole-containing Fmoc-amino acids from Fmoc-Asp(OtBu)-OH. These nonnatural amino acids could be used in combinatorial synthesis (Hamze, Hernandez, Fulcrand, & Martinez, 2003).

Mechanism of Action

L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester is used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules . It may also be used as a labeled standard .

Safety and Hazards

The compound is used for professional purposes only . It’s not classified as hazardous according to Regulation (EC) No. 1272/2008 [CLP], Directive 67/548/EEC [DSD] or 1999/45/EC [DPD], and GHS-US classification .

Future Directions

As a stable isotope-labeled non-essential amino acid, this compound has potential for use in a variety of research applications, particularly in biomolecular NMR and proteomics . Its future directions will likely be guided by advancements in these fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester involves the protection of the carboxylic acid group of L-Aspartic acid, followed by the introduction of isotopic labels and the attachment of a FMOC protecting group to the amino group. The tert-butyl ester group is then introduced to protect the carboxylic acid group of the FMOC-protected amino acid. The final step involves the removal of the FMOC protecting group and the tert-butyl ester group to obtain the desired compound.", "Starting Materials": [ "L-Aspartic acid", "13C4-labeled sodium bicarbonate", "15N-labeled ammonium chloride", "N-FMOC-protected amino acid", "beta-O-tert-butyl alcohol", "Dicyclohexylcarbodiimide (DCC)", "Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Methanol", "Ethyl acetate", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "L-Aspartic acid is protected with a tert-butyl ester group using DCC and DIPEA in methanol.", "13C4-labeled sodium bicarbonate and 15N-labeled ammonium chloride are added to the reaction mixture to introduce isotopic labels.", "The N-FMOC-protected amino acid is added to the reaction mixture and allowed to react with the protected L-Aspartic acid.", "The resulting FMOC-protected amino acid-L-Aspartic acid derivative is purified and dried.", "The beta-O-tert-butyl alcohol is added to the FMOC-protected amino acid-L-Aspartic acid derivative in the presence of DCC and DIPEA to introduce the tert-butyl ester group to the FMOC-protected amino acid.", "The resulting compound is purified and dried.", "The FMOC protecting group is removed using TFA in ethyl acetate.", "The tert-butyl ester group is removed using NaOH in methanol.", "The resulting compound is purified and dried to obtain L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester." ] }

CAS No.

387867-74-5

Molecular Formula

(CH3)3COO[13C][13C]H2[13C]H(15NH-FMOC)[13C]OOH

Molecular Weight

416.41

Purity

98% by HPLC; 98% atom 13C, 98% atom 15N

Related CAS

71989-14-5 (unlabelled)

tag

Ester-protected Amino Acids (Labelled) | Fmoc-protected Amino Acids (Labelled)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.